Pseudoginsenosid F11

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

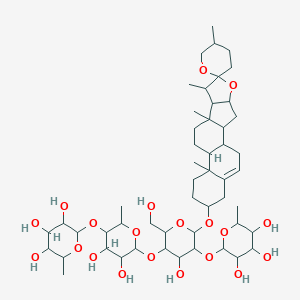

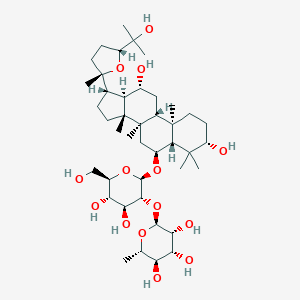

Ginsenoside A1 is a triterpenoid saponin compound found in the roots of Panax ginseng, a plant known for its medicinal properties. Ginsenosides are the primary active components of ginseng, contributing to its pharmacological effects. Ginsenoside A1, like other ginsenosides, has been studied for its potential therapeutic benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Wissenschaftliche Forschungsanwendungen

Ginsenosid A1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Struktur-Aktivitäts-Beziehung von Saponinen verwendet.

Biologie: Untersucht auf seine Rolle in Zellsignalwegen und der Genexpression.

Medizin: Erforscht auf sein Potenzial bei der Behandlung von Krebs, Entzündungen und neurodegenerativen Erkrankungen.

Industrie: Wird bei der Entwicklung von funktionellen Lebensmitteln, Nahrungsergänzungsmitteln und Kosmetika eingesetzt.

5. Wirkmechanismus

Ginsenosid A1 übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus. Es interagiert mit Steroidhormonrezeptoren, moduliert Immunantworten und beeinflusst Zellproliferation und Apoptose. Die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu überwinden, macht sie auch zu einem vielversprechenden Kandidaten für neuroprotektive Therapien .

Ähnliche Verbindungen:

- Ginsenosid Rb1

- Ginsenosid Rg1

- Ginsenosid Re

Vergleich: Ginsenosid A1 ist einzigartig in seinem spezifischen Glykosylierungsmuster, das seine Bioverfügbarkeit und Pharmakokinetik beeinflusst. Im Vergleich zu anderen Ginsenosiden hat Ginsenosid A1 ausgeprägte entzündungshemmende und neuroprotektive Eigenschaften gezeigt, was es zu einer wertvollen Verbindung für gezielte therapeutische Anwendungen macht .

Wirkmechanismus

Target of Action

Pseudoginsenoside F11, also known as Ginsenoside A1 or Pseudoginsenoside FII, is a component of Panax quinquefolium (American ginseng) and has been demonstrated to antagonize the learning and memory deficits induced by scopolamine, morphine, and methamphetamine in mice . It has been reported to exert neuroprotective effects on ischemic stroke induced by permanent and transient middle cerebral artery occlusion in experimental animals .

Mode of Action

Pseudoginsenoside F11 has been shown to inhibit diprenorphine (DIP) binding with an IC50 of 6.1 μM and reduced the binding potency of morphine in Chinese hamster ovary (CHO)-μ cells . It has also been found to confer protection against cerebral ischemia and alleviate oxidative stress .

Biochemical Pathways

Pseudoginsenoside F11 has been found to affect several biochemical pathways. It has been shown to alleviate the cognitive dysfunction and tau phosphorylation in a rat model of sporadic Alzheimer’s disease (SAD). This effect was achieved by regulating the insulin signaling pathway and calpain I/CDK5 signaling pathway in the hippocampus . Furthermore, it has been shown to activate autophagy through the AMPK-TFEB signal pathway in skin flaps .

Pharmacokinetics

It is known that the compound is a component of panax quinquefolium, and its bioavailability may be influenced by the method of administration and the presence of other compounds .

Result of Action

Pseudoginsenoside F11 has been shown to have several effects at the molecular and cellular level. It has been demonstrated to antagonize the learning and memory deficits induced by various drugs in mice . It has also been shown to reduce neuronal loss, protect synapse structure, and modulate expression of tau phosphorylation . In addition, it has been found to enhance angiogenesis, alleviate apoptosis and oxidative stress, thereby improving the survival of skin flaps .

Action Environment

The action of Pseudoginsenoside F11 can be influenced by various environmental factors. For example, the presence of other compounds in Panax quinquefolium may affect its bioavailability and efficacy

Biochemische Analyse

Biochemical Properties

Pseudoginsenoside F11 has been reported to have anti-inflammatory properties . It has been shown to interact with various enzymes and proteins, such as the insulin signaling pathway and calpain I/CDK5 signaling pathway . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Pseudoginsenoside F11 has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to attenuate lipopolysaccharide-induced acute lung injury by suppressing neutrophil infiltration and accelerating neutrophil clearance . It also enhances the viability of random-pattern skin flaps by promoting TFEB nuclear translocation through the AMPK-mTOR signal pathway .

Molecular Mechanism

Pseudoginsenoside F11 exerts its effects at the molecular level through various mechanisms. It has been found to inhibit obesity-linked phosphorylation of PPAR γ at Ser-273 by Cdk5 . It also activates autophagy through the AMPK-TFEB signal pathway in skin flaps .

Temporal Effects in Laboratory Settings

In laboratory settings, Pseudoginsenoside F11 has been shown to have significant effects over time. For instance, a single administration of Pseudoginsenoside F11 significantly decreased the infarct area, reduced the brain water content, and improved neurological functions, even 4 hours after the onset of permanent middle cerebral artery occlusion .

Dosage Effects in Animal Models

In animal models, the effects of Pseudoginsenoside F11 vary with different dosages. For example, in a rat model of sporadic Alzheimer’s disease, Pseudoginsenoside F11 (2, 4, 8 mg·kg−1·d−1, ig) dose-dependently ameliorated streptozotocin-induced learning and memory defects .

Metabolic Pathways

Pseudoginsenoside F11 is involved in various metabolic pathways. It has been found to regulate the insulin signaling pathway and calpain I/CDK5 signaling pathway .

Transport and Distribution

It has been found to have significant effects on its localization or accumulation .

Subcellular Localization

It has been found to promote TFEB nuclear translocation through the AMPK-mTOR signal pathway .

Vorbereitungsmethoden

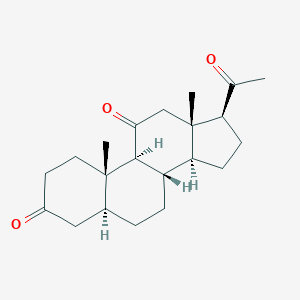

Synthesewege und Reaktionsbedingungen: Die Synthese von Ginsenosid A1 erfolgt in mehreren Schritten, beginnend mit der Extraktion von Ginsenosiden aus Ginsengwurzeln. Der Prozess umfasst typischerweise Hydrolyse-, Glykosylierungs- und Reinigungsschritte. Spezielle Reaktionsbedingungen, wie z. B. Temperatur, pH-Wert und die Verwendung von Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Ginsenosid A1 umfasst großtechnische Extraktions- und Reinigungsprozesse. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) werden eingesetzt, um die Qualität und Konsistenz des Endprodukts zu gewährleisten. Fortschritte in der Biotechnologie haben es auch ermöglicht, Ginsenoside durch mikrobielle Fermentation und Pflanzenzellkulturen effizienter zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ginsenosid A1 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer pharmakologischen Eigenschaften .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride erleichtern Substitutionsreaktionen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Ginsenoside mit verbesserter Bioaktivität und Stabilität. Diese Derivate werden oft auf ihr verbessertes therapeutisches Potenzial untersucht .

Vergleich Mit ähnlichen Verbindungen

- Ginsenoside Rb1

- Ginsenoside Rg1

- Ginsenoside Re

Comparison: Ginsenoside A1 is unique in its specific glycosylation pattern, which influences its bioavailability and pharmacokinetics. Compared to other ginsenosides, Ginsenoside A1 has shown distinct anti-inflammatory and neuroprotective properties, making it a valuable compound for targeted therapeutic applications .

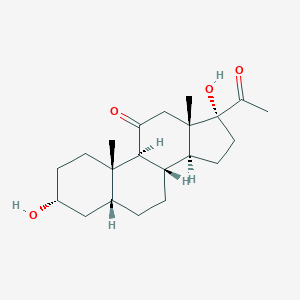

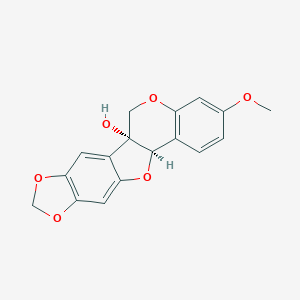

Eigenschaften

CAS-Nummer |

69884-00-0 |

|---|---|

Molekularformel |

C42H72O14 |

Molekulargewicht |

801.0 g/mol |

IUPAC-Name |

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O14/c1-19-28(46)30(48)32(50)35(52-19)55-33-31(49)29(47)23(18-43)54-36(33)53-22-17-41(8)24(39(6)13-11-25(45)37(2,3)34(22)39)16-21(44)27-20(10-14-40(27,41)7)42(9)15-12-26(56-42)38(4,5)51/h19-36,43-51H,10-18H2,1-9H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,39-,40-,41-,42+/m1/s1 |

InChI-Schlüssel |

JBGYSAVRIDZNKA-JSCHQAEYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |

Isomerische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@@]6(CCC(O6)C(C)(C)O)C)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Synonyme |

PF 11 pseudoginsenoside F11 pseudoginsenoside-F11 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid;5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B192139.png)